4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid
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Overview
Description
4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorophenyl group and formyl group in the structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated thiophene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3 (nitric acid), Br2 (bromine), FeCl3 (ferric chloride)
Major Products Formed
Oxidation: this compound can be converted to 4-(4-fluorophenyl)-2-carboxythiophene-3-carboxylic acid.
Reduction: The formyl group can be reduced to 4-(4-fluorophenyl)-2-hydroxymethylthiophene-3-carboxylic acid.
Substitution: Various substituted derivatives of the fluorophenyl group can be formed, such as 4-(4-nitrophenyl)-2-formylthiophene-3-carboxylic acid.
Scientific Research Applications
4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or microbial growth . The presence of the fluorophenyl group can enhance its binding affinity and specificity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
4-Fluorophenylboronic acid: Utilized in Suzuki coupling reactions for the synthesis of biaryl compounds.
4-Fluorophenylthiophene: A simpler thiophene derivative with similar structural features.
Uniqueness
4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid is unique due to the combination of the fluorophenyl group, formyl group, and thiophene ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2763750-72-5 |
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Molecular Formula |
C12H7FO3S |
Molecular Weight |
250.2 |
Purity |
95 |
Origin of Product |
United States |
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